![molecular formula C27H21N5O B2496726 (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 957038-98-1](/img/structure/B2496726.png)

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile" involves multi-step reactions that include the formation of benzimidazole and pyrazole rings followed by acrylonitrile incorporation. For instance, compounds with benzotriazole and benzofuran segments undergo reactions that might resemble the synthesis of the subject compound, showcasing the complexity and specificity required in these synthetic routes (Carta et al., 2002).

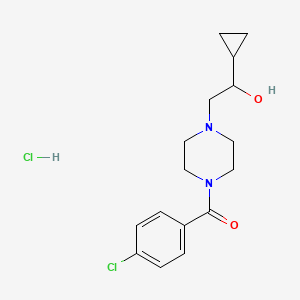

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple ring systems, which can influence their physical and chemical properties. The analysis of similar compounds reveals that slight modifications in the molecular structure, such as changes in substituents or the introduction of additional functional groups, can significantly affect their reactivity and interaction with other molecules (Percino et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving "(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile" can vary widely, depending on the reactants and conditions applied. These compounds may participate in addition reactions, cyclization, or serve as intermediates in the synthesis of more complex molecules. For example, reactions with acrylic acids or esters can lead to various substituted products, highlighting the versatility and reactivity of the core structure (Anisimova et al., 1987).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their handling and application in various fields. The crystallization behavior and solid-state properties can be significantly influenced by the molecular conformation and intermolecular interactions within the crystal lattice (Percino et al., 2014).

Chemical Properties Analysis

Chemically, these compounds exhibit a range of reactivities towards different reagents, which can be exploited in synthetic chemistry for the creation of novel materials or pharmaceuticals. Their interactions with acids, bases, and other organic compounds can lead to a plethora of reaction outcomes, demonstrating their chemical versatility (Anisimova et al., 1987).

Aplicaciones Científicas De Investigación

Optical Applications

The study by Szukalski et al. (2015) explores the use of a pyrazoline derivative similar to the compound for optical applications. This research demonstrates the potential of pyrazoline derivatives in the fabrication of photochromic polymers. These materials exhibit dynamic and static photoinduced birefringence (PIB), making them suitable for use in photonic applications due to their ability to undergo a reversible change in optical properties upon exposure to light Szukalski, A., Haupa, K., Miniewicz, A., & Myśliwiec, J. (2015). Journal of Physical Chemistry C.

Material Chemistry and Catalysis

Research by Dahnum et al. (2019) highlights the catalytic properties of a Zeolitic Imidazole Framework (ZIF-7), which shares a structural motif with benzimidazole derivatives. ZIF-7 demonstrates promise as a catalyst for the methoxycarbonylation of aniline, offering insights into the potential of related compounds in catalysis and material chemistry. This study underscores the versatility of imidazole frameworks in facilitating chemical transformations, particularly in synthesizing precursors to isocyanates, a key component in the production of polyurethanes Dahnum, D., Seo, B., Cheong, S., Lee, U., Ha, J.-M., & Lee, H. (2019). Journal of Catalysis.

Supramolecular Chemistry

The work by Jin et al. (2014) on imidazole/benzimidazole-based metal complexes sheds light on the structural versatility of benzimidazole derivatives when combined with metal ions. These complexes exhibit diverse coordination modes and intricate noncovalent interactions, forming stable structures with potential applications in molecular recognition, catalysis, and material science Jin, S., Luo, Y., Wang, D.-q., Shi, J., Li, S., Shen, S., & Xu, Y. (2014). Zeitschrift für anorganische und allgemeine Chemie.

Heterocyclic Chemistry

Kolar et al. (1996) detail transformations of related pyrazine rings into imidazopyridines and imidazopyrimidines, providing a foundation for synthesizing various heterocyclic compounds. This research underscores the reactivity of pyrazine derivatives and their utility in constructing complex heterocyclic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and organic materials Kolar, P., Tiŝler, M., & Pizzioli, A. (1996). Journal of Heterocyclic Chemistry.

Propiedades

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O/c1-18-14-22(33-2)12-13-23(18)26-20(17-32(31-26)21-8-4-3-5-9-21)15-19(16-28)27-29-24-10-6-7-11-25(24)30-27/h3-15,17H,1-2H3,(H,29,30)/b19-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECFMCZNEUSWNT-CYVLTUHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)